molecular formula C14H18ClNO3 B5081028 (3-Chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone

(3-Chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone

Cat. No.: B5081028
M. Wt: 283.75 g/mol
InChI Key: IHCFIWAJHLRFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring attached to a methanone group, which is further connected to a 3-chloro-4,5-dimethoxyphenyl moiety. The presence of chlorine and methoxy groups on the phenyl ring imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4,5-dimethoxybenzaldehyde and piperidine.

    Formation of Intermediate: The aldehyde group of 3-chloro-4,5-dimethoxybenzaldehyde reacts with piperidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The amine is acylated using an appropriate acylating agent, such as acetyl chloride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. Large-scale synthesis may also incorporate continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt cell membrane architecture by inhibiting phospholipid metabolism and affecting the synthesis of phosphatidylcholine . This disruption can lead to the inhibition of cellular processes within parasites, making it effective against certain parasitic infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone stands out due to its unique combination of a piperidine ring and a methanone group attached to a chlorinated and methoxylated phenyl ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-18-12-9-10(8-11(15)13(12)19-2)14(17)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCFIWAJHLRFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)N2CCCCC2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.